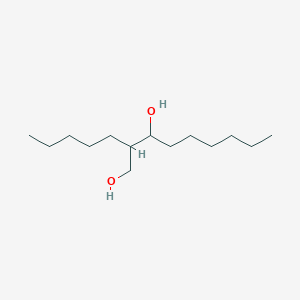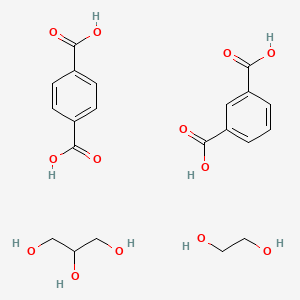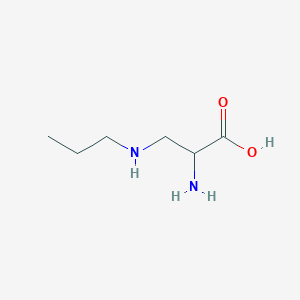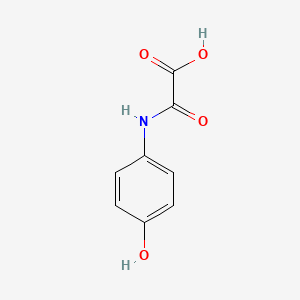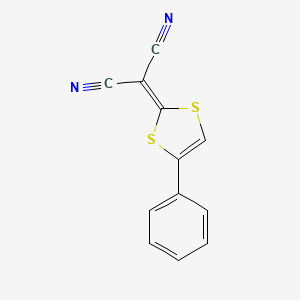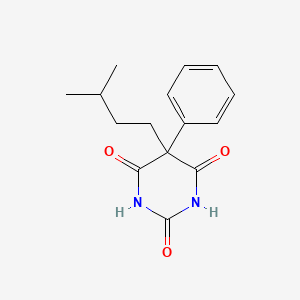![molecular formula C14H8ClNO2S B14636982 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-06-5](/img/structure/B14636982.png)
1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenethiol and isatin.
Condensation Reaction: The key step involves the condensation of 4-chlorobenzenethiol with isatin under controlled conditions. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100-120°C) for a defined period (e.g., 4-6 hours) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)sulfanyl]-1H-indole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-[(4-Methylphenyl)sulfanyl]-1H-indole-2,3-dione: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.
1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: The presence of a nitro group may enhance its reactivity and introduce different biological activities.
Eigenschaften
CAS-Nummer |
53888-06-5 |
|---|---|
Molekularformel |
C14H8ClNO2S |
Molekulargewicht |
289.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-5-7-10(8-6-9)19-16-12-4-2-1-3-11(12)13(17)14(16)18/h1-8H |
InChI-Schlüssel |
JHJXYEDNSSCJNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


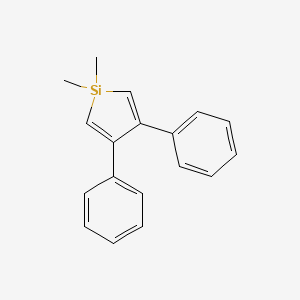
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
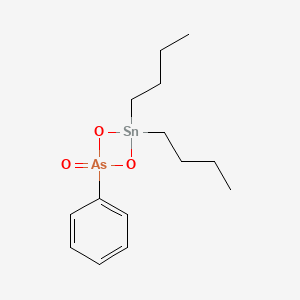
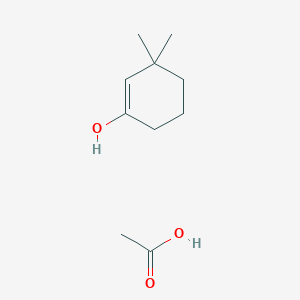
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
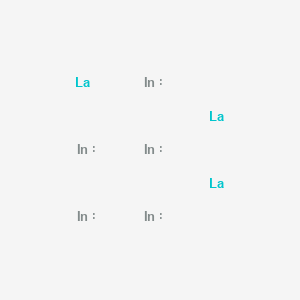
![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
